4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline
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Overview
Description
4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of chloro and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate aniline derivatives with ortho-substituted benzoic acids or their derivatives under acidic or basic conditions
Starting Materials: Aniline derivatives, ortho-substituted benzoic acids.
Cyclization: This step often involves the use of strong acids like sulfuric acid or polyphosphoric acid to facilitate the formation of the quinazoline ring.
Halogenation: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: This step can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems for reaction monitoring and control is common to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thio-substituted quinazolines.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinazolines.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the trifluoromethyl group, resulting in different biological activity and stability.
2-(Trifluoromethyl)quinazoline: Lacks the chloro group, which affects its reactivity and binding properties.
4-Chloro-2-methylquinazoline: The methyl group provides different steric and electronic effects compared to the trifluoromethyl group.
Uniqueness
4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline is unique due to the combined presence of chloro and trifluoromethyl groups, which confer enhanced stability, reactivity, and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H6ClF3N2 |
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Molecular Weight |
282.65 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzo[g]quinazoline |
InChI |
InChI=1S/C13H6ClF3N2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)18-12(19-11)13(15,16)17/h1-6H |
InChI Key |
UNSMEUTZPKQIMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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